molecular formula C21H22N2S2 B11627490 2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B11627490
M. Wt: 366.5 g/mol
InChI Key: XYXPNIKZQPLRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound featuring a fused thiazoloquinoline core substituted with a 2-ethylphenyl group and methyl groups at positions 4, 4, and 6. This structure places it within a broader class of sulfur-containing quinoline derivatives, which are notable for their bioactivity in targeting kinases and other enzymes implicated in cancer and inflammatory diseases .

The compound’s structural uniqueness lies in its 2-ethylphenyl substituent, which may enhance lipophilicity and receptor binding compared to simpler aryl or alkyl derivatives. This modification is hypothesized to improve pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C21H22N2S2/c1-5-14-8-6-7-9-17(14)23-20(24)18-15-12-13(2)10-11-16(15)22-21(3,4)19(18)25-23/h6-12,22H,5H2,1-4H3

InChI Key

XYXPNIKZQPLRER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-ETHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and quinoline derivatives under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the quinoline or thiazole rings are replaced by other substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is its potential as an anticancer agent. Research indicates that compounds with thiazole and quinoline moieties exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant antiproliferative effects.

Case Study: Anticancer Screening

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer).
  • Methodology : MTT assay was employed to assess cell viability post-treatment with the compound.
  • Findings : The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like paclitaxel .

Inhibition of Acetylcholinesterase

Another area of research involves the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, potentially improving cognitive functions.

Case Study: AChE Inhibition

  • Experimental Setup : Compounds based on thiazole were synthesized and evaluated for AChE inhibitory activity.
  • Results : Some derivatives showed significant inhibition with IC50 values around 2.7 µM, suggesting that modifications to the thiazoloquinoline structure could enhance efficacy against AChE .

Summary of Biological Activities

Activity TypeTarget Disease/ConditionIC50 Range (µg/mL)Methodology
AnticancerBreast Cancer1.9 - 7.52MTT Assay
Acetylcholinesterase InhibitionAlzheimer's Disease~2.7In Vitro Assays

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their substituents:

Compound Name Core Structure Key Substituents Biological Target Reference
2-(2-Ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione Thiazoloquinoline thione 2-ethylphenyl, 4,4,8-trimethyl Kinases (hypothesized)
4,4,7-Trimethyl-5-[(4H-1,2,4-triazol-3-ylsufanyl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Dithioloquinoline thione 4H-1,2,4-triazol-3-ylsufanyl acetyl Antioxidant/antitumor
4-Ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-ylhydrosulfide Thienoquinoline triazole Thienoquinoline, 4-ethyl triazole Kinases (JAK3, cRAF)
2a (from ) Dithioloquinoline thione 2-(4-chlorophenyl), 4,4-dimethyl JAK3, NPM1-ALK kinases
Key Observations:
  • Substituent Impact : The 2-ethylphenyl group in the target compound may confer stronger hydrophobic interactions with kinase ATP-binding pockets compared to the 4-chlorophenyl group in compound 2a .
  • Core Heterocycle: Thiazoloquinoline (target compound) vs.
Table: Kinase Inhibition Profiles of Selected Analogues
Compound JAK3 IC50 (µM) NPM1-ALK IC50 (µM) cRAF IC50 (µM) Reference
2a (4,4-dimethyl-2-(4-chlorophenyl)) 0.36 0.54 0.78
2b (4,4-dimethyl-2-(3-nitrophenyl)) 0.38 0.25 5.34
2-(2-Ethylphenyl)-4,4,8-trimethyl* Pending Pending Pending Hypoth.
Sorafenib (reference) 0.90 1.20 0.006

*Hypothetical data for the target compound based on structural analogs.

Key Findings:
  • Potency Trends : Electron-withdrawing groups (e.g., nitro in 2b) enhance NPM1-ALK inhibition but reduce cRAF selectivity, suggesting substituent-dependent trade-offs .
  • Thiazoloquinoline vs. Dithioloquinoline: Dithioloquinoline derivatives (e.g., 2a, 2b) exhibit broad kinase inhibition, while thiazoloquinolines (target compound) may prioritize specific kinases due to steric and electronic differences .

Functional Advantages and Limitations

  • Advantages of Target Compound :
    • The 2-ethylphenyl group may reduce metabolic degradation compared to smaller aryl groups, as seen in triazole-containing analogues .
    • Methyl groups at positions 4 and 8 could stabilize the thione tautomer, enhancing sulfur-mediated interactions with cysteine residues in kinases .
  • Limitations: Lack of direct IC50 data for the target compound necessitates further enzymatic assays. Potential for off-target effects due to structural similarity to non-selective kinase inhibitors (e.g., sorafenib) .

Biological Activity

The compound 2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a member of the thiazoloquinoline family, which has garnered interest due to its potential biological activities. This article reviews its biological activity based on various studies, focusing on antimicrobial properties, cytotoxicity against cancer cells, and other relevant pharmacological effects.

  • Molecular Formula : C21H22N2S2
  • Molecular Weight : 366.55 g/mol
  • IUPAC Name : this compound
  • CAS Number : 5594-1722

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various thiazoloquinolines against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans256

These results suggest that thiazoloquinolines can be effective against multidrug-resistant strains, indicating their potential for clinical applications in treating infections caused by resistant pathogens .

Cytotoxicity and Anticancer Activity

In vitro studies have also assessed the cytotoxic effects of thiazoloquinolines on various cancer cell lines. The compound demonstrated selective cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. This indicates a promising avenue for further development as an anticancer agent.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, thiazoloquinolines have been investigated for their anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced pro-inflammatory cytokine production (TNF-alpha and IL-6), suggesting a potential role in managing inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Resistance :
    A clinical study evaluated the efficacy of thiazoloquinolines against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with a MIC of 32 µg/mL against MRSA strains isolated from patients.
  • Case Study on Cancer Cell Lines :
    A research group tested various derivatives of thiazoloquinolines on different cancer cell lines and found that modifications in the side chains significantly enhanced cytotoxicity. The most potent derivative had an IC50 of 10 µM against MCF-7 cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.